

# An In-depth Technical Guide to Pyrimidine-2,5-dicarboxylic Acid

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## Compound of Interest

Compound Name: *Pyrimidine-2,5-dicarboxylic acid*

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## Abstract

**Pyrimidine-2,5-dicarboxylic acid** is a heterocyclic organic compound incorporating the biologically significant pyrimidine core. While the broader class of pyrimidine derivatives has been extensively explored in medicinal chemistry, specific experimental data for **pyrimidine-2,5-dicarboxylic acid** remains limited in publicly accessible literature. This guide provides a comprehensive overview of its known chemical and physical properties, alongside comparative data for its pyridine analogue. It further outlines a plausible synthetic route, expected spectral characteristics, and discusses the potential biological significance of the pyrimidine scaffold in drug discovery.

## Core Chemical Properties

**Pyrimidine-2,5-dicarboxylic acid** is a solid compound with the molecular formula  $C_6H_4N_2O_4$ . [1][2] Its structure consists of a pyrimidine ring substituted with two carboxylic acid groups at the 2 and 5 positions. While extensive experimental data is not available, its fundamental properties have been computed and are listed below. For comparative purposes, the experimental data for the analogous compound, pyridine-2,5-dicarboxylic acid, is also provided.

Table 1: Physicochemical Properties

Property	Pyrimidine-2,5-dicarboxylic acid	Pyridine-2,5-dicarboxylic acid (for comparison)	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	168.11 g/mol	167.12 g/mol	[1][2][3]
CAS Number	127527-24-6	100-26-5	[1][2][3]
Physical Form	Solid	Fine Crystalline Powder	[1]
Melting Point	Data not available	242-247 °C (decomposes)	[4]
Boiling Point	Data not available	295.67 °C (estimated)	[4]
Storage Temperature	2-8 °C (sealed, dry)	Inert atmosphere, 2-8°C	[1]

Table 2: Computed and Predicted Properties

Property	Pyrimidine-2,5-dicarboxylic acid	Pyridine-2,5-dicarboxylic acid (predicted)	Reference(s)
LogP	-0.127	0.2	[2][4]
Topological Polar Surface Area (TPSA)	100.38 Å <sup>2</sup>	87.5 Å <sup>2</sup>	[2][4]
Hydrogen Bond Donors	2	2	[2][4]
Hydrogen Bond Acceptors	4	5	[2][4]
Rotatable Bonds	2	2	[2][4]
pKa <sub>1</sub>	Data not available	2.46	[4]
pKa <sub>2</sub>	Data not available	4.84	[4]

Table 3: Solubility

Solvent	Pyrimidine-2,5-dicarboxylic acid	Pyridine-2,5-dicarboxylic acid	Reference(s)
Water	Data not available	1.237 g/L at 25 °C	[4]
Ethanol, Methanol	Data not available	Soluble	[4]
Aqueous Bases	Data not available	Soluble (forms salts)	[4]
DMSO, DMF	Data not available	Soluble	[4]

## Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **pyrimidine-2,5-dicarboxylic acid** is not readily available in the surveyed literature. However, a plausible and common method for the synthesis of dicarboxylic acids from their corresponding dinitriles is through acid- or base-catalyzed hydrolysis. Below is a proposed experimental protocol for the synthesis of **pyrimidine-2,5-dicarboxylic acid** from 2,5-dicyanopyrimidine.

### Proposed Experimental Protocol: Hydrolysis of 2,5-Dicyanopyrimidine

This protocol is based on general methodologies for the hydrolysis of nitriles to carboxylic acids.

#### 2.1.1. Materials and Reagents

- 2,5-Dicyanopyrimidine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Deionized Water
- Sodium Hydroxide (NaOH) solution (for pH adjustment)
- Dichloromethane (for extraction)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, etc.)

#### 2.1.2. Reaction Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dicyanopyrimidine.
- **Acid Addition:** Slowly and carefully add an excess of a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask while cooling in an ice bath to manage the exothermic reaction.
- **Hydrolysis:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to observe the disappearance of the starting material.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice.
- **Precipitation:** Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is slightly acidic, which should cause the **pyrimidine-2,5-dicarboxylic acid** to precipitate out of the solution.
- **Isolation:** Collect the crude product by vacuum filtration and wash with cold deionized water.

#### 2.1.3. Purification

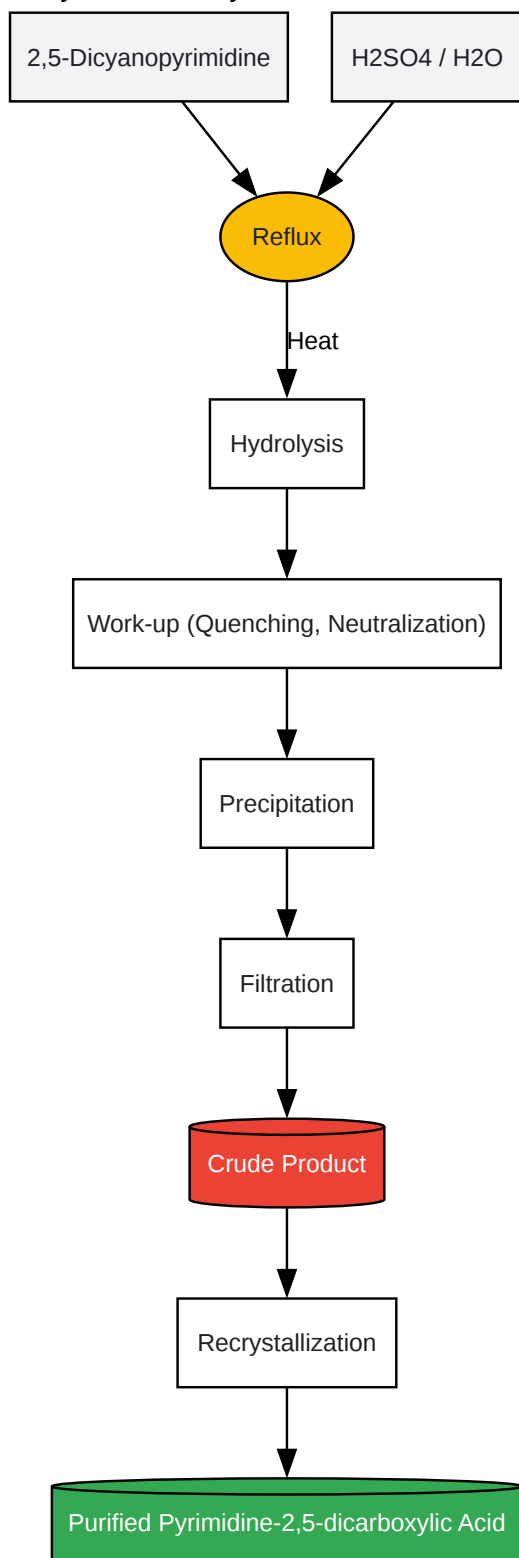
- **Recrystallization:** The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
- **Drying:** Dry the purified crystals under vacuum to obtain the final product.

#### 2.1.4. Characterization

The identity and purity of the synthesized **pyrimidine-2,5-dicarboxylic acid** should be confirmed by standard analytical techniques, including:

- Melting Point Determination
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy
- FTIR Spectroscopy
- Mass Spectrometry

## Proposed Synthesis of Pyrimidine-2,5-dicarboxylic Acid



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Proposed synthesis workflow.

## Spectral Data

Direct experimental spectral data for **pyrimidine-2,5-dicarboxylic acid** are not widely available. However, the expected spectral characteristics can be inferred from the known spectra of related pyrimidine and dicarboxylic acid compounds.

### $^1\text{H}$ NMR Spectroscopy

In a suitable deuterated solvent such as DMSO- $d_6$ , the  $^1\text{H}$  NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the two carboxylic acid groups. A broad singlet corresponding to the acidic protons of the carboxylic acids would also be expected, likely at a downfield chemical shift.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum should display six distinct signals:

- Four signals for the carbon atoms of the pyrimidine ring. The carbons attached to the carboxylic acid groups would be expected at a more downfield chemical shift compared to the other ring carbons.
- Two signals for the carbonyl carbons of the carboxylic acid groups, which would appear at the most downfield region of the spectrum.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

- A broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500-3300  $\text{cm}^{-1}$ .
- A strong C=O stretching band for the carboxylic acid groups, expected around 1700  $\text{cm}^{-1}$ .
- C-N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600  $\text{cm}^{-1}$  region.

### Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.11 g/mol). Fragmentation patterns would likely involve the loss of CO<sub>2</sub> and other fragments from the pyrimidine ring.

## Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of **pyrimidine-2,5-dicarboxylic acid**, the pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.<sup>[5]</sup>

## The Pyrimidine Scaffold in Drug Development

Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities, including:

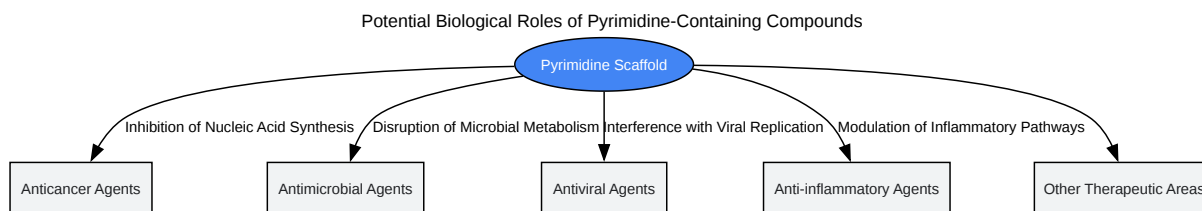
- **Anticancer:** As components of nucleobases, pyrimidine analogues can interfere with DNA and RNA synthesis in rapidly dividing cancer cells.
- **Antimicrobial:** Many antibacterial and antifungal agents incorporate the pyrimidine ring.
- **Antiviral:** Pyrimidine derivatives are crucial in the development of antiviral drugs, including those targeting HIV.
- **Anti-inflammatory:** Certain pyrimidine compounds have shown anti-inflammatory properties.

It is plausible that **pyrimidine-2,5-dicarboxylic acid** could serve as a scaffold or an intermediate in the synthesis of novel compounds with these or other biological activities.

## Activity of the Pyridine Analogue

It is noteworthy that the related compound, pyridine-2,5-dicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).<sup>[4]</sup> D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor.<sup>[4]</sup> This finding suggests that dicarboxylic acids of six-membered nitrogen-containing heterocycles may have interesting biological targets. However, it is crucial to emphasize that this activity is for a different compound, and any similar activity for **pyrimidine-2,5-dicarboxylic acid** would require experimental validation.





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Potential biological roles of pyrimidine-containing compounds.

## Conclusion

**Pyrimidine-2,5-dicarboxylic acid** represents a chemical entity with potential for further investigation in medicinal chemistry and materials science, owing to its pyrimidine core. This guide has consolidated the available information on its properties and proposed a synthetic route. The significant lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided comparative data for pyridine-2,5-dicarboxylic acid may serve as a useful reference for such future studies.

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